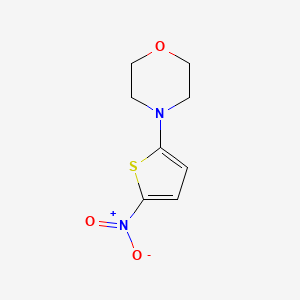

4-(5-Nitrothiophen-2-yl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

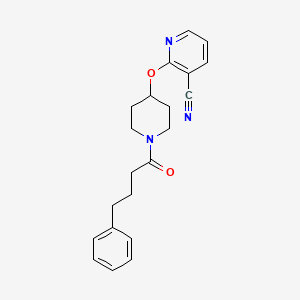

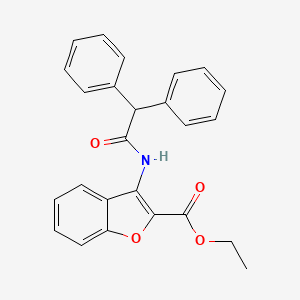

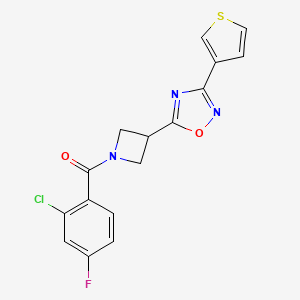

“4-(5-Nitrothiophen-2-yl)morpholine” is a chemical compound with the CAS Number: 19991-85-6 . It has a molecular weight of 214.24 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, thiophene derivatives in general can be synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis

The IUPAC name for this compound is 4-(5-nitro-2-thienyl)morpholine . The InChI code is 1S/C8H10N2O3S/c11-10(12)8-2-1-7(14-8)9-3-5-13-6-4-9/h1-2H,3-6H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 214.24 . More specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Aromatic Nucleophilic Substitution Reactions

The study of the reaction of 2-bromo-5-nitrothiophene with morpholine has revealed significant insights into aromatic nucleophilic substitution reactions. This research, conducted in various solvent compositions, demonstrated the influence of polarity, as well as the hydrogen-bond donor and acceptor abilities of the media on the reaction rate (Harifi‐Mood & Mousavi-Tekmedash, 2013).

Synthesis of Anti-inflammatory Compounds

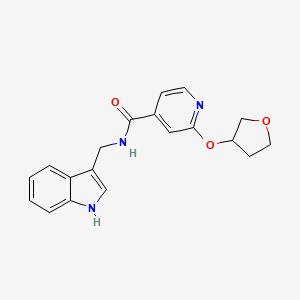

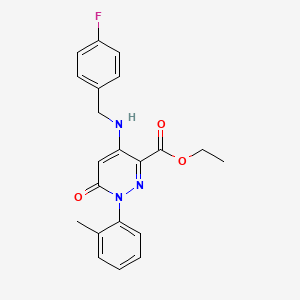

Research on the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibit tumor necrosis factor alpha and nitric oxide, has contributed to the development of anti-inflammatory compounds. A rapid and green synthetic method was established for these compounds, showing their potential in pharmaceutical applications (Lei et al., 2017).

Solvent Effects in Ionic Liquids

The kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with morpholine in various ionic liquids were studied to understand solvent effects. This research is crucial for developing more efficient chemical processes in non-conventional solvents (D’Anna et al., 2006).

Antileishmanial Activity

Studies on 1,2,4-triazole derivatives with morpholine revealed significant antiparasitic and antileishmanial activities. This research opens avenues for developing new treatments for parasitic infections (Süleymanoğlu et al., 2018).

Structural Analysis in Crystallography

Crystallographic studies of complexes involving morpholine derivatives, like the 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal complex, provide valuable insights into molecular structures and interactions, fundamental for understanding chemical and biological processes (Khrustalev et al., 1998).

Reaction Mechanisms and Crystal Structures

Explorations into the reaction mechanisms and crystal structure analyses of various morpholine derivatives have led to a deeper understanding of chemical interactions and molecular dynamics. Such research is instrumental in drug design and material science (Mugnoli et al., 1980).

特性

IUPAC Name |

4-(5-nitrothiophen-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c11-10(12)8-2-1-7(14-8)9-3-5-13-6-4-9/h1-2H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVVBNIJZRLCTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2355340.png)

![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2355343.png)

![N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2355344.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-4-acetamidobenzamide](/img/structure/B2355345.png)

![(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2355349.png)